molecular formula C19H21N5O2 B2399668 8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-39-7

8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2399668
CAS No.: 887462-39-7
M. Wt: 351.41
InChI Key: ZEYRPRSRCDLZDI-UHFFFAOYSA-N
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Description

A compound’s description usually includes its systematic name, common name (if any), and structural formula. It may also include information about the compound’s source or method of synthesis .


Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions .


Physical and Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, optical activity, and stability .

Scientific Research Applications

Structure-Activity Relationships and Molecular Studies

A study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and evaluated them for their affinity for serotoninergic and dopaminergic receptors. The study found that compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds. Selected derivatives showed potential as anxiolytic and antidepressant agents, highlighting the importance of the purine derivative structure in receptor affinity and selectivity (Zagórska et al., 2015).

Synthesis and Preliminary Pharmacological Evaluation

Another study by the same authors (2009) focused on the synthesis and pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT1A receptor ligands, with certain derivatives showing anxiolytic-like and antidepressant-like activities in animal models. This research underscores the therapeutic potential of imidazo[2,1-f]purine-2,4-dione derivatives (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showing that these compounds could serve as precursors for other derivatives with potential antiviral and antihypertensive activities. This study highlights the broad pharmacological potential of purine derivatives, including the possibility of developing compounds with significant antiviral and antihypertensive properties (Nilov et al., 1995).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological macromolecules, its effects on cellular processes, and its pharmacokinetics .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending safety precautions for handling the compound .

Future Directions

This could involve suggesting further studies to better understand the compound’s properties or potential applications, or to improve its synthesis .

Properties

IUPAC Name

6-ethyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-22-13(3)10-23-15-16(20-18(22)23)21(4)19(26)24(17(15)25)11-14-8-6-7-12(2)9-14/h6-10H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYRPRSRCDLZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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